(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a fluorophenyl group and a pyrrolidine ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride involves several steps. The synthetic route typically includes the following stages:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring.
Attachment of the Methoxyethyl Group: The methoxyethyl group is attached to the nitrogen atom of the pyrrolidine ring through an alkylation reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases.
Scientific Research Applications
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function.
Comparison with Similar Compounds
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
(3S,4R)-4-(3-Chlorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical properties and biological activities.
(3S,4R)-4-(3-Bromophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride: The presence of a bromophenyl group can also influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21Cl2FN2O |
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Molecular Weight |
311.22 g/mol |
IUPAC Name |
(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H19FN2O.2ClH/c1-17-6-5-16-8-12(13(15)9-16)10-3-2-4-11(14)7-10;;/h2-4,7,12-13H,5-6,8-9,15H2,1H3;2*1H/t12-,13+;;/m0../s1 |
InChI Key |
ZTVHJKAWOVGJTF-CQSOCPNPSA-N |
Isomeric SMILES |
COCCN1C[C@H]([C@@H](C1)N)C2=CC(=CC=C2)F.Cl.Cl |
Canonical SMILES |
COCCN1CC(C(C1)N)C2=CC(=CC=C2)F.Cl.Cl |
Origin of Product |
United States |
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